molecular formula C11H10ClNO6 B2741886 Dimethyl 2-(2-chloro-4-nitrophenyl)malonate CAS No. 73088-10-5

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate

Cat. No.: B2741886
CAS No.: 73088-10-5
M. Wt: 287.65
InChI Key: SKVWJFVXCSQZLS-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6 It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(2-chloro-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the nitration of 2-chlorophenylacetic acid to introduce the nitro group, followed by esterification with methanol to form the dimethyl ester. The reaction typically requires acidic conditions and a catalyst to facilitate the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types:

Properties

IUPAC Name

dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVWJFVXCSQZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloro 4-fluoro nitrobenzene (5.0 g, 28.48 mmol) and dimethyl malonate (3.3 mL, 36.17 mmol) were dissolved in N-methylpyrrolidinone (131.5 mL). Sodium hydroxide (2.4 g, 60 mmol) was added at RT and the solution was heated at 80° C. for 2 hours. The reaction mixture was cooled to 5° C. and 1N HCl solution was added to give a pH of 2. Water (526 mL) was added and the resulting mixture was stirred for 15 minutes during which a pale yellow solid precipitated out. The precipitate was collected by filtration and then washed with water (2×10 mL). The resulting solid mass was dissolved in DCM (50 mL), dried (Na2SO4) and then the volatiles were removed under reduced pressure to afford the title compound (5.5 g, 67%). The product was used as such in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
131.5 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
526 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

NaH (288 mmol) was suspended in DMF (370 mL) at 0° C. under an atmosphere of nitrogen. Dimethyl malonate (261 mmol) in DMF (30 mL) was added dropwise over a period of 20 min. at 0° C. and stirring was continued at 0° C. for 30 min. Then 1,2-dichloro-4-nitrobenzene (130 mmol) in DMF (35 mL) was added dropwise at 0° C. over a period of 20 min. The mixture was stirred at 70° C. for 15 h. The reaction mixture was cooled to room temperature and quenched with NH4Cl. The solution was successively washed with EtOAc (1×100 mL, 1×250 mL) and water (2×150 mL). To facilitate separation of the layers, sat. aq. NaCl (20 mL) was added. The organic layer was separated and washed with sat. aq. NaCl (2×100 mL). The aqueous layer was backextracted with EtOAc (2×50 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material was recrystallized from EtOH to give dimethyl 2-(2-chloro-4-nitrophenyl)malonate as a solid (74%).
Name
Quantity
288 mmol
Type
reactant
Reaction Step One
Quantity
261 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
130 mmol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
370 mL
Type
solvent
Reaction Step Four

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